Pentakis(dimethylamino)tantalum(V), also known as Ta(NMe2)5, is a tantalum(V) compound with significant applications in chemical synthesis and potential uses in various fields due to its unique properties. This compound serves as a starting material in chemical vapor deposition, hydroamination of alkynes, hydroaminoalkylation of olefins, and as a precursor for the preparation of various tantalum(V) coordination compounds3. Its physical characteristics include a melting point of 100°C and the ability to sublime at 90°C under reduced pressure. It is soluble in ethers, hydrocarbons, and aromatic solvents, although its solutions in chlorinated solvents slowly decompose at room temperature3.
In the field of chemical synthesis, pentakis(dimethylamino)tantalum(V) has been utilized as a catalyst for the highly regioselective intermolecular hydroaminoalkylation of styrenes. This reaction is particularly noteworthy for its atom efficiency and the ability to produce amines directly from terminal alkenes or styrenes1.
As a starting material in chemical vapor deposition, Ta(NMe2)5 is used to create thin films of tantalum-based materials. These materials are essential in the production of electronic components, such as capacitors and resistors, due to tantalum's excellent conductivity and resistance to corrosion3.
Pentakis(dimethylamino)tantalum(V) serves as a precursor for the preparation of various tantalum(V) coordination compounds. These compounds have diverse applications, including the development of new studies on aqueous tantalum(V) chemistry, which may have implications for radiopharmaceutical applications2.
Pentakis(dimethylamino)tantalum(V) is primarily sourced from chemical suppliers specializing in organometallic compounds, such as BenchChem, Ereztech, and American Elements . It falls under the category of organometallic compounds due to the presence of carbon-nitrogen bonds in its structure, which are characteristic of amido complexes.
This method highlights the conversion of tantalum pentachloride into the desired amido complex while generating lithium chloride as a byproduct. The reaction conditions generally require an inert atmosphere to prevent hydrolysis and oxidation, emphasizing the compound's sensitivity to moisture .
Pentakis(dimethylamino)tantalum(V) features a central tantalum atom coordinated by five dimethylamido ligands. The molecular structure can be described as follows:
The dimethylamido groups are arranged around the tantalum center in a way that maximizes steric and electronic stability. The bond lengths between tantalum and nitrogen are critical for determining the compound's reactivity and stability under various conditions.
Pentakis(dimethylamino)tantalum(V) undergoes several important chemical reactions, including:
Common reagents involved include water, oxygen, and various organic solvents, with reaction temperatures typically ranging from room temperature to elevated conditions depending on the desired outcomes.
The mechanism of action for Pentakis(dimethylamino)tantalum(V) primarily revolves around its role as a precursor in chemical vapor deposition processes for producing tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films.
The primary target is the formation of high-quality thin films used in semiconductor devices.
As a volatile solid precursor, Pentakis(dimethylamino)tantalum(V) decomposes upon heating or exposure to specific gases during deposition processes. This results in the release of tantalum species that can react with nitrogen or oxygen to form TaN or Ta₂O₅ films respectively .
The deposition process is influenced by environmental factors such as temperature, pressure, and the presence of reactive gases like nitrogen or oxygen.
Pentakis(dimethylamino)tantalum(V) exhibits several notable physical and chemical properties:
The compound's reactivity is characterized by its ability to hydrolyze rapidly upon exposure to moisture, generating potentially harmful byproducts like dimethylamine .
Pentakis(dimethylamino)tantalum(V) has significant applications across various scientific domains:
Pentakis(dimethylamino)tantalum(V) possesses the systematic chemical formula C₁₀H₃₀N₅Ta, with a molecular weight of 401.33 grams per mole [3] [4] [7]. The compound features a central tantalum atom in the +5 oxidation state coordinated to five dimethylamido ligands (N(CH₃)₂⁻), each contributing a formal negative charge that balances the tantalum(V) cation [1] . This stoichiometric ratio of 5:1 between the dimethylamido ligands and tantalum is fundamental to the compound’s reactivity and function as a precursor. The dimethylamido ligand consists of two methyl groups bonded to nitrogen, with the nitrogen atom acting as the electron-pair donor to the metal center. The molecular architecture creates a sterically saturated complex where the bulky organic ligands shield the tantalum core, influencing volatility—a critical property for vapor deposition applications [4] .
Table 1: Stoichiometric Composition of Pentakis(dimethylamino)tantalum(V)
Element | Number of Atoms | Mass Contribution (%) | Bonding Role |
---|---|---|---|
Tantalum (Ta) | 1 | 44.95 | Central metal in +5 oxidation state |
Nitrogen (N) | 5 | 17.43 | Coordination sites in dimethylamido ligands |
Carbon (C) | 10 | 29.90 | Methyl group constituents |
Hydrogen (H) | 30 | 7.52 | Methyl group constituents |
The molecular structure of pentakis(dimethylamino)tantalum(V) exhibits trigonal bipyramidal geometry at the tantalum center, confirmed through X-ray diffraction studies [2] . This configuration arises from the five dimethylamido ligands coordinating to tantalum through nitrogen atoms, adopting a D₃h symmetry in the ideal case. The nitrogen atoms are coplanar with tantalum, resulting from significant π-bonding between tantalum’s d orbitals and nitrogen’s p orbitals. This dπ-pπ interaction delocalizes electron density, strengthening the Ta-N bonds while shortening the bond lengths to approximately 2.05–2.10 Å [2] [4]. Unlike primary amido ligands (NH₂⁻), the dimethylamido ligands resist bridging between metal centers due to steric bulk from the methyl groups, ensuring the complex remains monomeric in the solid state and solution [2] . The ligand configuration imposes substantial steric protection around tantalum, enhancing thermal stability while permitting controlled reactivity during precursor decomposition in deposition processes .
Spectroscopic techniques provide detailed insights into the bonding and purity of pentakis(dimethylamino)tantalum(V):
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals a single resonance near δ 2.8 ppm in non-coordinating solvents, corresponding to the equivalent methyl protons across all five dimethylamido ligands . The chemical environment equivalence confirms the symmetric trigonal bipyramidal structure in solution. ¹³C NMR similarly shows one signal for methyl carbons near δ 45 ppm, further supporting rapid ligand exchange or molecular symmetry [4].
Fourier-Transform Infrared (FTIR) Spectroscopy: Key absorptions include strong asymmetric and symmetric C-H stretches at 2800–3000 cm⁻¹ and N-C stretches near 1000–1100 cm⁻¹. The most diagnostically significant band appears at ~570 cm⁻¹, assigned to the Ta-N stretching vibration, consistent with strong π-bonding in the metal-ligand interaction [4] .
X-ray Diffraction (XRD): Single-crystal XRD analysis unambiguously confirms the trigonal bipyramidal coordination geometry. Crystallographic data show bond angles of 89–91° between equatorial ligands and 178–180° between axial ligands, with tantalum displaced <0.05 Å from the nitrogen coordination plane [4] . Powder XRD patterns of vapor-deposited films using this precursor exhibit cubic TaN reflections (e.g., peaks at 35.9° and 41.7° 2θ) when deposited with ammonia, confirming its efficacy in forming crystalline phases .
Table 2: Key Spectroscopic and Crystallographic Signatures
Technique | Observed Features | Structural Interpretation |
---|---|---|
¹H NMR | Singlet at δ ~2.8 ppm | Equivalence of all methyl groups |
¹³C NMR | Singlet at δ ~45 ppm | Equivalence of all methyl carbons |
FTIR | 570 cm⁻¹ absorption | Ta-N stretching with π-bond character |
XRD | Ta-N bond length: 2.05–2.10 Å | Trigonal bipyramidal geometry; no ligand bridging |
Pentakis(dimethylamino)tantalum(V) demonstrates moderate thermal stability, with decomposition onset observed near 300°C under inert atmospheres . Below this threshold, it sublimes intact at temperatures between 80–150°C under reduced pressure (0.01–0.1 torr), making it suitable for vapor-phase deposition techniques [3] [7]. Thermogravimetric analysis (TGA) reveals a sharp, single-step mass loss profile between 100–250°C, indicating clean volatilization without intermediate liquid phases—a critical trait for consistent precursor delivery in atomic layer deposition (ALD) . In ALD processes, the compound reacts with ammonia at 200–300°C to form cubic tantalum nitride (TaN) films or with oxidizing agents like H₂O to yield tantalum oxide (Ta₂O₅) [4] [7]. The phase purity of these films is exceptionally high, with oxygen and carbon contamination below 2 atomic percent when deposition parameters are optimized, attributable to efficient ligand exchange and elimination of volatile byproducts like tetramethylhydrazine . In-situ quartz crystal microbalance studies during ALD reveal self-limiting surface reactions with growth rates of 0.6 Å per cycle at 300°C, confirming stability during cyclic exposures . The compound’s phase transitions—from solid to vapor and ultimately to ceramic films—are thus highly controllable, underpinning its utility in microelectronics fabrication.
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